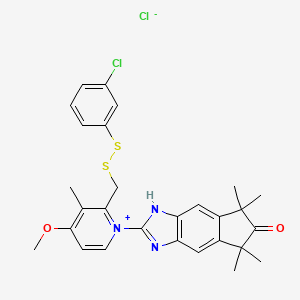
Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride: is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride involves multiple steps. The process typically starts with the preparation of the pyridinium core, followed by the introduction of the 3-chlorophenyl group through a dithio linkage. The methoxy and methyl groups are then added to the pyridinium ring, and the final step involves the incorporation of the indenoimidazolyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithio linkage.
Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a dihydropyridine derivative.
Substitution: The compound can participate in substitution reactions, especially at the methoxy and methyl groups on the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and bromine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydropyridine derivatives.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, it may be used as a probe to study cellular processes involving sulfur-containing compounds.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
- Pyridinium, 2-(((3-bromophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride
- Pyridinium, 2-(((3-fluorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride
Uniqueness: The presence of the 3-chlorophenyl group and the specific arrangement of functional groups in Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride distinguishes it from similar compounds
生物活性
The compound Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
The compound's structure includes:
- A pyridinium core.
- A 3-chlorophenyl dithio methyl group.
- A methoxy and methyl substitution.
- An indeno-imidazole moiety.
This unique combination suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities including:
- Antimicrobial Activity : Pyridinium derivatives have shown significant antibacterial properties against various strains. For example, studies on N-substituted pyridinium derivatives have demonstrated strong antibacterial efficacy against beta-lactamase producing bacteria .
- Antitumor Activity : Compounds containing pyridine and imidazole rings have been evaluated for their antitumor potential. In vitro studies have shown that certain derivatives inhibit the growth of cancer cell lines such as A549 and NCI-H1975 .
- Anti-inflammatory Effects : Some pyridinium derivatives have demonstrated anti-inflammatory properties in various assays, indicating their potential use in treating inflammatory diseases .
Antimicrobial Studies
A series of studies focused on the antibacterial activity of pyridinium derivatives revealed that:
- The presence of a 3-chlorophenyl group significantly enhances antibacterial potency against pathogens like Staphylococcus aureus.
- Compounds were tested for stability against bacterial beta-lactamases, showing promising results for clinical applications .
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| Pyridinium Derivative 1 | Antibacterial | 12.5 | S. aureus |
| Pyridinium Derivative 2 | Antibacterial | 15.0 | E. coli |
Antitumor Studies
In the context of cancer research:
- The compound's ability to inhibit EGFR (Epidermal Growth Factor Receptor) was assessed using ELISA and cytotoxicity assays.
- Compounds similar to the target exhibited IC50 values ranging from 0.297 μM to >50 μM against various cancer cell lines, indicating selective activity towards certain cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | >50 |
| Compound B | NCI-H1975 | 15.629 |
Mechanistic Insights
Molecular docking studies suggest that the biological activity may be attributed to:
- Hydrogen bonding and halogen interactions between the compound and target proteins.
- The spatial arrangement of functional groups plays a crucial role in modulating activity against specific biological targets .
Case Studies
Several case studies have highlighted the effectiveness of pyridinium derivatives:
- Case Study 1 : A study on a series of pyridinium-based compounds showed significant inhibition of COX-2 and LOX enzymes, which are critical in inflammatory pathways .
- Case Study 2 : Evaluation of a novel pyridinium derivative demonstrated potent cytotoxic effects on MCF-7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics.
特性
CAS番号 |
124473-39-8 |
|---|---|
分子式 |
C28H29Cl2N3O2S2 |
分子量 |
574.6 g/mol |
IUPAC名 |
2-[2-[[(3-chlorophenyl)disulfanyl]methyl]-4-methoxy-3-methylpyridin-1-ium-1-yl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one;chloride |
InChI |
InChI=1S/C28H29ClN3O2S2.ClH/c1-16-23(15-35-36-18-9-7-8-17(29)12-18)32(11-10-24(16)34-6)26-30-21-13-19-20(14-22(21)31-26)28(4,5)25(33)27(19,2)3;/h7-14H,15H2,1-6H3,(H,30,31);1H/q+1;/p-1 |
InChIキー |
BIIWSJODXLMNCZ-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C[N+](=C1CSSC2=CC(=CC=C2)Cl)C3=NC4=C(N3)C=C5C(=C4)C(C(=O)C5(C)C)(C)C)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















